3-Fluoro-2-iodoaniline
Overview
Description
3-Fluoro-2-iodoaniline is an organic compound with the molecular formula C6H5FIN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by iodine and fluorine atoms, respectively
Scientific Research Applications
3-Fluoro-2-iodoaniline is utilized in various scientific research fields:
Safety and Hazards
3-Fluoro-2-iodoaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3-Fluoro-2-iodoaniline is a type of aniline compound . Anilines are a class of organic compounds that contain a phenyl group attached to an amino group. They are commonly used in the synthesis of a wide variety of chemical products, including dyes, pharmaceuticals, and polymers . .
Mode of Action
Anilines in general are known to undergo various reactions such as nucleophilic substitution . The presence of the fluorine and iodine substituents on the phenyl ring may influence the reactivity of the compound, potentially affecting its interaction with its targets .
Biochemical Pathways
Anilines are known to be involved in various biochemical pathways due to their reactivity . They can undergo reactions such as nucleophilic substitution, which can lead to the formation of various products .
Pharmacokinetics
The presence of the fluorine and iodine substituents may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Anilines are known to be involved in various chemical reactions, which can lead to the formation of various products . These products can have various effects at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, may also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-iodoaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to alterations in gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress in cells, resulting in the activation of stress response pathways and potential cell damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450, which can alter the metabolism of other compounds within the cell. Additionally, this compound can bind to DNA and proteins, causing structural changes that affect their function. These binding interactions can lead to changes in gene expression and protein activity, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air. Over time, the degradation products of this compound can accumulate and potentially exert different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on the animals, while higher doses can lead to significant biological changes. In some studies, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of reactive intermediates and oxidative stress induced by the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, this compound may be actively transported into the mitochondria, where it can exert effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For instance, the presence of this compound in the nucleus can lead to changes in gene expression, while its accumulation in the mitochondria can impact cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-iodoaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with o-fluoroiodobenzene, a carboxyl group can be introduced, followed by further functionalization to obtain the target compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or using copper-mediated chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing transition-metal-catalyzed processes to ensure efficient and selective synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-iodoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 3-fluoro-2-aminobenzene derivatives.
Oxidation and Reduction: Products include nitro or hydroxyl derivatives of the original compound.
Comparison with Similar Compounds
2-Iodoaniline: Similar structure but lacks the fluorine atom.
3-Fluoro-4-iodoaniline: Another isomer with the iodine and fluorine atoms at different positions.
Uniqueness: 3-Fluoro-2-iodoaniline is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its isomers and other aniline derivatives .
Properties
IUPAC Name |
3-fluoro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIMPUNNSNCOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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